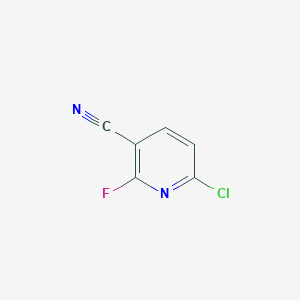

6-Chloro-2-fluoronicotinonitrile

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in chemistry. numberanalytics.comglobalresearchonline.net Its derivatives are ubiquitous in nature and synthetic chemistry, forming the core of many pharmaceuticals, agrochemicals, and materials. numberanalytics.comglobalresearchonline.netnih.gov The nitrogen atom in the pyridine ring imparts distinct properties, including basicity and polarity, which are crucial for its biological activity and synthetic utility. nih.gov This nitrogen atom can participate in hydrogen bonding, enhancing the pharmacokinetic properties of drug molecules. nih.gov The pyridine nucleus is present in numerous approved drugs, highlighting its importance in medicinal chemistry. nih.gov

Role of Halogenation in Modulating Reactivity and Bioactivity in Pyridine Scaffolds

The introduction of halogen atoms onto the pyridine ring is a powerful strategy for fine-tuning the chemical and biological properties of the resulting compounds. nih.govnih.gov Halogenation can influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net The electronegativity and size of the halogen atom can alter the electron distribution within the pyridine ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack. nih.govuoanbar.edu.iq In medicinal chemistry, halogenation is frequently employed to enhance the potency and selectivity of drug candidates. nih.govresearchgate.net For instance, the presence of fluorine can improve metabolic stability, while chlorine can serve as a versatile handle for further chemical modifications through cross-coupling reactions.

Overview of Nicotinonitrile as a Versatile Synthetic Intermediate

Nicotinonitrile, or 3-cyanopyridine, is a highly valuable synthetic intermediate. ekb.egresearchgate.net The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. This versatility makes nicotinonitrile derivatives key precursors in the synthesis of diverse and complex molecules. The electron-withdrawing nature of the nitrile group also activates the pyridine ring, influencing its reactivity in various chemical transformations. Several marketed drugs contain the nicotinonitrile scaffold, underscoring its therapeutic importance. ekb.egresearchgate.net

Contextualizing 6-Chloro-2-fluoronicotinonitrile within the Landscape of Functionalized Pyridines

This compound emerges as a highly functionalized pyridine derivative of significant interest. It combines the structural features of a pyridine core, a nitrile group, and two different halogen atoms at strategic positions. The presence of both chlorine and fluorine atoms offers differential reactivity, allowing for selective chemical modifications. The chlorine atom at the 6-position and the fluorine atom at the 2-position, coupled with the nitrile group at the 3-position, create a unique electronic and steric environment. This specific substitution pattern makes this compound a valuable precursor for the synthesis of complex heterocyclic systems, particularly in the development of new pharmaceutical and agrochemical agents.

Interactive Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂ClFN₂ | achemblock.com |

| Molecular Weight | 156.54 g/mol | achemblock.com |

| CAS Number | 1422344-39-5 | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| Physical Form | White to off-white powder or crystals | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCGIAUXHFKVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 2 Fluoronicotinonitrile

Established Synthetic Routes to Halogenated Nicotinonitriles

The synthesis of halogenated nicotinonitriles often involves two primary strategies: the introduction of halogens onto a pre-existing nicotinonitrile core or the formation of the nitrile group on a pre-halogenated pyridine (B92270) ring.

Approaches Involving Halogenation of Precursors

Direct halogenation of the pyridine ring is a fundamental approach. For nicotinonitrile, the electron-withdrawing nature of the nitrile group and the nitrogen atom in the ring directs electrophilic halogenation to specific positions. However, achieving regioselectivity can be challenging, often leading to mixtures of isomers. For instance, direct chlorination or fluorination of nicotinonitrile itself is not a common method for preparing 6-Chloro-2-fluoronicotinonitrile due to the difficulty in controlling the position of halogenation.

A more controlled method involves the halogenation of substituted pyridine precursors. For example, starting with a pre-functionalized pyridine, such as a hydroxypyridine or an aminopyridine, allows for more predictable halogenation patterns before the introduction or conversion to the nitrile functionality.

Routes Incorporating Nitrile Group Formation

An alternative strategy involves the formation of the nitrile group on a pyridine ring that already contains the desired halogen substituents. A common precursor for this approach is a pyridine derivative with a suitable leaving group, such as a bromine or iodine atom, which can be displaced by a cyanide source through nucleophilic substitution.

Another important method is the dehydration of a corresponding nicotinamide. If 6-chloro-2-fluoronicotinamide were available, its dehydration would yield the target nitrile. This transformation is typically achieved using dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

The Sandmeyer reaction offers another pathway, where an amino group on the pyridine ring is converted to a diazonium salt, which is then displaced by a cyanide nucleophile. This method is particularly useful for introducing the nitrile group at a specific position.

Regioselective Synthesis of this compound

The precise placement of both a chlorine and a fluorine atom on the nicotinonitrile scaffold requires highly regioselective synthetic methods. The different reactivities of the positions on the pyridine ring, particularly the 2- and 6-positions, are exploited to achieve this selectivity.

Strategies for Direct Introduction of Halogens at Specific Positions

Direct and selective introduction of two different halogens onto the nicotinonitrile ring in a single step is synthetically challenging. Therefore, a stepwise approach is generally favored. One plausible strategy involves starting with a di-halogenated precursor, most commonly 2,6-dichloronicotinonitrile. The differential reactivity of the chlorine atoms at the 2- and 6-positions towards nucleophilic aromatic substitution (SNAr) is key. The position para to the electron-withdrawing nitrile group (the 6-position) is generally more activated towards nucleophilic attack than the ortho position (the 2-position). However, steric factors and the nature of the incoming nucleophile can influence this selectivity.

A crucial reaction for the synthesis of this compound is the Halogen Exchange (Halex) reaction . chemicalbook.comwikipedia.orgacsgcipr.org This SNAr reaction involves the displacement of a chloride ion by a fluoride ion. chemicalbook.comwikipedia.orgacsgcipr.org By carefully controlling the reaction conditions, it is possible to achieve a selective mono-fluorination of 2,6-dichloronicotinonitrile.

Table 1: Key Parameters for Regioselective Halex Fluorination

| Parameter | Influence on Regioselectivity | Typical Conditions |

| Fluoride Source | The nature of the fluoride salt affects its solubility and nucleophilicity. | Potassium fluoride (KF) is commonly used, often in combination with a phase-transfer catalyst. Cesium fluoride (CsF) is more reactive but also more expensive. |

| Solvent | Aprotic polar solvents are essential to solvate the cation of the fluoride salt and enhance the nucleophilicity of the fluoride anion. | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are typical solvents. |

| Temperature | Higher temperatures generally favor the reaction but can lead to a loss of selectivity and the formation of the difluorinated product. | Reaction temperatures are carefully optimized, often in the range of 100-200°C. |

| Reaction Time | Prolonged reaction times can also lead to over-fluorination. | The reaction is monitored to stop at the desired mono-fluorination stage. |

By manipulating these parameters, the reaction can be steered to favor the displacement of the chlorine atom at the 2-position, yielding this compound. The slightly higher electrophilicity of the 2-position due to the proximity of the ring nitrogen can, under certain conditions, overcome the para-activating effect of the nitrile group, leading to the desired isomer.

Multi-step Syntheses for Positional Isomers

Multi-step synthetic sequences provide a robust platform for the unambiguous synthesis of specific positional isomers. A hypothetical multi-step synthesis for this compound could involve the following key transformations:

Starting Material: A readily available precursor such as 2,6-dihydroxynicotinonitrile.

Chlorination: Conversion of both hydroxyl groups to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 2,6-dichloronicotinonitrile.

Selective Fluorination (Halex Reaction): As described in the previous section, a controlled nucleophilic aromatic substitution with a fluoride source to replace one of the chlorine atoms. The regioselectivity of this step is critical and would be optimized by careful selection of reagents and reaction conditions to favor substitution at the 2-position.

An alternative multi-step approach could involve building the pyridine ring with the desired halogenation pattern already in place, although this is often a more complex strategy.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, safety, and scalability of the synthesis of this compound, modern synthetic methodologies are being explored.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing. rsc.orgmdpi.com They allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or fast reactions like halogenations and SNAr reactions. rsc.orgmdpi.com The enhanced heat and mass transfer in microreactors can lead to higher yields, improved selectivity, and safer operation. rsc.org For the Halex reaction, a flow setup could enable better control over the reaction temperature, minimizing the formation of the difluorinated byproduct.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govnih.govbeilstein-journals.orgeurekaselect.commdpi.com In the context of synthesizing this compound, microwave heating can significantly reduce reaction times for the SNAr fluorination step. The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govbeilstein-journals.orgeurekaselect.commdpi.com

Catalytic Methods: While the Halex reaction is typically uncatalyzed, research into catalytic methods for C-F bond formation is an active area. The use of transition metal catalysts or organocatalysts could potentially lower the activation energy for the SNAr reaction, allowing for milder reaction conditions and improved selectivity.

Process Optimization: Design of Experiments (DoE) is a statistical tool that can be employed to systematically optimize reaction conditions. By simultaneously varying multiple parameters (e.g., temperature, concentration, catalyst loading), an optimal set of conditions can be identified to maximize the yield and purity of this compound while minimizing byproducts and reaction time.

Catalytic Methods in Halogenated Pyridine Synthesis

The synthesis of halogenated pyridines, such as this compound, is challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic substitution. youtube.com Consequently, catalytic methods are often essential to achieve efficient and selective halogenation. While direct catalytic synthesis routes for this compound are not extensively detailed in publicly available literature, the principles of catalytic halogenated pyridine synthesis provide a framework for its potential preparation.

A common strategy involves the activation of the pyridine ring. One approach is the use of pyridine N-oxides, which increases the ring's electrophilicity and allows for the addition of halide anions, often selectively at the C2-position. researchgate.net The reaction is typically activated by an electrophilic agent. Another advanced method employs specially designed phosphine reagents that can facilitate the halogenation of a wide range of un-activated pyridines. researchgate.net Computational studies suggest that this type of C-halogen bond formation may occur through an SNAr pathway. researchgate.net

Transition-metal-catalyzed reactions represent a significant area of development for C-H functionalization, including halogenation, of pyridine rings. researchgate.netresearchgate.net These methods offer the potential for high selectivity under milder conditions compared to traditional methods. For instance, pyridine can act as a catalyst itself in certain aromatic halogenations, although this is more of a salt effect that increases the reaction rate rather than a direct catalytic cycle in the modern sense. cdnsciencepub.com

Table 1: Comparison of Catalytic Approaches for Halogenated Pyridine Synthesis

| Catalytic Method | General Principle | Advantages | Potential Challenges |

|---|---|---|---|

| Pyridine N-Oxide Activation | Activation of the pyridine ring towards nucleophilic attack by preliminary N-oxidation. researchgate.net | High regioselectivity, especially for the C2-position. researchgate.net | Requires an additional step for N-oxide formation and subsequent deoxygenation. |

| Designed Phosphine Reagents | Use of phosphonium salts to facilitate nucleophilic substitution with halide ions. researchgate.net | Applicable to un-activated pyridines; can be used for late-stage functionalization. researchgate.net | The efficiency can be low, and the reagents can be complex to synthesize. researchgate.net |

| Transition-Metal Catalysis | Direct C-H activation and functionalization using a transition metal catalyst. researchgate.net | High efficiency and selectivity; milder reaction conditions. | Catalyst cost and removal from the final product can be concerns. |

Green Chemistry Principles in the Preparation of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netjetir.org The application of these principles to the synthesis of this compound is crucial for developing environmentally sustainable manufacturing processes.

Key green chemistry principles applicable to its synthesis include:

Waste Prevention: Designing synthetic routes that produce minimal by-products. researchgate.net Traditional methods for preparing chloropyridines, such as using phosphorus oxychloride and phosphorus pentachloride, generate significant waste. orgsyn.org Catalytic methods are inherently superior as they reduce the need for stoichiometric reagents. researchgate.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. researchgate.net Catalytic C-H activation methods are particularly advantageous in this regard.

Use of Less Hazardous Chemical Syntheses: Employing substances that pose little or no toxicity to human health and the environment. jetir.org This involves replacing hazardous reagents and solvents. For example, developing syntheses that use water or other benign solvents instead of chlorinated solvents like dichloromethane is a key goal. researchgate.net

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. researchgate.net As discussed in the previous section, catalysis is central to the modern synthesis of halogenated pyridines.

Reduce Derivatives: Minimizing or avoiding the use of protecting groups or temporary modifications can streamline syntheses, reduce waste, and save resources. nih.gov Direct C-H functionalization is a prime example of this principle in action.

Table 2: Evaluation of a Hypothetical Synthetic Step Against Green Chemistry Principles

| Synthetic Step | Traditional Approach (e.g., using POCl₃) | Green Chemistry Alternative (e.g., Catalytic Halogenation) |

|---|---|---|

| Reagents | Stoichiometric, hazardous (e.g., phosphorus oxychloride). orgsyn.org | Catalytic, less hazardous, recyclable catalysts. sruc.ac.uk |

| Solvents | Often uses volatile organic compounds (VOCs). orgsyn.org | Aims for greener solvents (water, supercritical CO₂) or solvent-free conditions. researchgate.net |

| Atom Economy | Low, significant by-product formation. | High, direct incorporation of atoms into the product. |

| Waste Generation | High, requires treatment of corrosive and toxic waste. orgsyn.org | Low, catalyst can often be recovered and reused. sruc.ac.uk |

| Energy Use | Often requires high temperatures. youtube.com | Can often be conducted at lower temperatures, saving energy. |

Industrial Production Methodologies and Yield Optimization

The industrial production of a specialty chemical like this compound requires a robust, scalable, and cost-effective synthetic route. While specific industrial processes for this compound are proprietary, general methodologies for similar halogenated heterocycles involve multi-step syntheses starting from readily available precursors.

A plausible industrial route could begin with a substituted pyridine or pyridine N-oxide. The key steps would involve controlled halogenation reactions—chlorination and fluorination. The sequence of these steps is critical for controlling regioselectivity and achieving a high yield of the desired isomer. For example, a common route to a related compound, 2-chloronicotinonitrile, involves the dehydration of 2-chloronicotinamide, which itself can be prepared from nicotinamide-1-oxide. orgsyn.org Adapting such a route would require introducing the fluorine atom at the correct stage, possibly via nucleophilic aromatic substitution (SNAr) on a suitably activated precursor.

Yield Optimization is a critical aspect of industrial production. Key strategies include:

Process Parameter Control: Precisely controlling reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential.

Raw Material Purity: Using high-purity starting materials can prevent side reactions and simplify purification.

Purification Techniques: Developing efficient purification methods, such as distillation or crystallization, is crucial for isolating the product at the required purity and minimizing losses.

Process Intensification: Methodologies like flow chemistry can offer better control over reaction conditions, leading to higher yields and improved safety compared to batch processing. nih.gov

Table 3: Factors Influencing Yield in Industrial Synthesis

| Factor | Description | Impact on Yield Optimization |

|---|---|---|

| Catalyst Selection | The choice of catalyst affects reaction rate, selectivity, and conversion. | An optimal catalyst maximizes the formation of the desired product over side products. |

| Reaction Conditions | Temperature, pressure, and solvent can significantly influence the reaction pathway. | Fine-tuning conditions can shift the equilibrium towards the product and minimize degradation. |

| Stoichiometry | The molar ratio of reactants can control the extent of reaction and prevent the formation of by-products from excess reagents. | Precise control of stoichiometry ensures efficient use of starting materials. |

| Product Isolation | The method used to separate the final product from the reaction mixture. | An efficient isolation process minimizes product loss during purification steps. |

Applications of 6 Chloro 2 Fluoronicotinonitrile As a Building Block in Complex Molecule Synthesis

Precursor in Medicinal Chemistry

In the realm of medicinal chemistry, 6-Chloro-2-fluoronicotinonitrile serves as a crucial starting material for the synthesis of a range of therapeutic agents. Its utility is particularly noted in the development of enzyme inhibitors and receptor ligands.

A general synthetic approach to novel cyclin-dependent kinase (CDK) inhibitors involves the use of 2,6-diamino-3-acylpyridines, which can be derived from nicotinonitrile precursors. nih.gov The versatility of the nicotinonitrile group allows for its transformation into various functionalities necessary for potent kinase inhibition.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1422344-39-5 achemblock.com |

| Molecular Formula | C₆H₂ClFN₂ achemblock.com |

| Molecular Weight | 156.54 g/mol achemblock.com |

| IUPAC Name | 6-chloro-2-fluoropyridine-3-carbonitrile |

The development of novel antimicrobial agents is a pressing global health challenge. Halogenated pyridines, including those with chloro and fluoro substituents, are actively explored for their potential antibacterial and antifungal properties. researchgate.net While specific studies detailing the antimicrobial activity of direct derivatives of this compound are limited, research on structurally related compounds highlights the potential of this chemical class. For instance, novel 7-chloroquinoline (B30040) derivatives, which share a similar halogenated heterocyclic core, have been synthesized and screened for their antibacterial activity against various pathogens. researchgate.net In these studies, derivatives such as 2,7-dichloroquinoline-3-carbonitrile (B119050) and its corresponding carboxamide showed notable activity against S. aureus, P. aeruginosa, and E. coli. researchgate.net The nitrile group in these compounds is a key functional handle that can be transformed to introduce further diversity and modulate biological activity. researchgate.net

Receptor modulators are compounds that bind to and alter the function of cellular receptors, playing a crucial role in treating a wide range of diseases. Substituted nicotinonitriles are valuable intermediates in the synthesis of such modulators. nih.gov For example, research into α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, which are being investigated for the treatment of cocaine addiction, has involved the synthesis of analogues with substituted phenyl rings to probe the steric and electronic requirements of the receptor's binding pocket. nih.gov The synthesis of these complex molecules often relies on building blocks that can introduce specific functionalities, a role for which this compound is well-suited due to its reactive sites.

Fluoroquinolones are a class of broad-spectrum antibiotics. A closely related compound, 2,6-dichloro-5-fluoronicotinonitrile, is a known starting material for the synthesis of "aza" analog quinolones. google.com This provides a strong indication for the utility of this compound in the synthesis of derivatives of established fluoroquinolone antibiotics like Gemifloxacin. While the primary synthesis routes for Gemifloxacin itself may utilize different starting materials, the development of next-generation analogues often involves exploring novel synthetic pathways and building blocks to improve efficacy and overcome resistance. quickcompany.insciencemadness.org The synthesis of carbon-14 (B1195169) labeled Gemifloxacin for metabolic studies, for instance, started from 2,6-dichloro-5-fluoro-nicotinoyl chloride, highlighting the importance of such halogenated nicotinoyl precursors. sciencemadness.org

Table 2: Key Starting Materials in Reported Gemifloxacin Synthesis

| Starting Material | Reference |

|---|---|

| 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxy-naphthyridine-3-carboxylic acid | quickcompany.in |

| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | google.com |

Intermediate in Agrochemical Synthesis

The structural features of this compound also make it a valuable intermediate in the synthesis of modern agrochemicals.

Fluorine-containing compounds are increasingly important in the agrochemical industry due to their enhanced biological activity. rhhz.net Trifluoromethyl-containing pyridines, for instance, are integral components of many biologically active agrochemicals. researchgate.net The synthesis of such complex molecules often relies on versatile building blocks. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the synthesis of various pesticides and herbicides involves intermediates with similar substitution patterns. For example, the synthesis of the fungicide Ipflufenoquin involves a 2,6-difluorobenzonitrile (B137791) intermediate. rhhz.net The presence of both chloro and fluoro substituents, along with a nitrile group, on the pyridine (B92270) ring of this compound makes it a highly attractive starting point for the development of novel pesticides and herbicides with potentially improved properties.

Fluorinated Pyridines for Bioactivity and Environmental Stability

The introduction of fluorine into bioactive molecules is a widely employed strategy in drug discovery and agrochemical development to enhance efficacy and metabolic stability. researchgate.netethernet.edu.et Fluorinated pyridines, synthesized from precursors like this compound, are of particular interest. The high electronegativity of the fluorine atom can alter the electronic properties of the pyridine ring, influencing how the molecule interacts with biological targets such as enzymes and receptors. researchgate.net This can lead to increased binding affinity and potency.

Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the compound in an organism. researchgate.net This enhanced metabolic stability often results in an improved pharmacokinetic profile for pharmaceutical agents.

From an environmental perspective, the strategic use of fluorination can offer advantages over chlorination. While chlorinated organic compounds can be persistent in the environment, their fluorinated counterparts sometimes exhibit reduced stability, preventing long-term accumulation. For instance, in the realm of insecticides, the fluorinated analogue of a chlorinated compound was found to have a soil half-life of only 2-3 days, compared to 6-12 months for the chlorinated version. nih.gov The bioactivity of pyridine-based heterocyclic compounds can be significantly amplified by the addition of fluorine, often allowing for lower application rates and resulting in reduced soil residues, which aligns with modern environmental standards. agropages.com

Role in the Synthesis of Diverse Heterocyclic Scaffolds

This compound is a versatile intermediate primarily due to the reactivity of its halogen substituents in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the ring, making the chlorine and fluorine atoms susceptible to displacement by a wide range of nucleophiles. This allows for the systematic construction of more complex molecular architectures.

This reactivity is harnessed to create a variety of heterocyclic scaffolds, which form the core of many modern drugs. ethernet.edu.etbeilstein-journals.org For example, the synthesis of thiazolo[5,4-b]pyridines, a class of compounds investigated for their pharmacological importance as potential antibacterial agents, can be accomplished using substituted pyridine precursors. researchgate.net The reaction of an appropriately substituted chloronitropyridine with a thioamide is a known route to this scaffold. researchgate.net Similarly, this compound can serve as a starting point for fluorinated quinolone antibiotics, which are crucial antibacterial drugs. The general synthetic utility is high, enabling chemists to introduce various functional groups, such as amines, alcohols, and thiols, onto the pyridine ring, thereby generating libraries of novel compounds for biological screening.

Computational Studies and Spectroscopic Characterization Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the molecular characteristics of 6-chloro-2-fluoronicotinonitrile. These theoretical calculations, in conjunction with experimental spectroscopic data, offer a comprehensive understanding of the compound.

Density Functional Theory (DFT) Calculations

DFT has become an indispensable tool in modern chemistry for predicting and interpreting the properties of molecules. For this compound, DFT calculations are instrumental in modeling its geometry, electronic structure, and reactivity. A common approach involves using methods like B3LYP with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

The first step in computational analysis is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. nanobioletters.com These optimized geometric parameters provide a foundational understanding of the molecule's shape and steric properties. Conformational analysis, although less critical for a relatively rigid aromatic system like this, can reveal the energetic landscape of any potential rotational isomers, for instance, if substituents were present that allowed for free rotation.

| Parameter | Calculated Value (Exemplary) |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-C≡N Bond Angle | ~178° |

Note: The values in this table are illustrative and would be specifically determined by DFT calculations with a chosen functional and basis set.

The electronic properties of a molecule are dictated by the arrangement and energies of its electrons. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. rsc.org

A lower HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine, fluorine, and nitrile groups significantly influences the energies of these orbitals. Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. nanobioletters.comrsc.org In this compound, the nitrogen atom of the nitrile group and the fluorine atom are expected to be regions of high electron density (negative potential), while the carbon atoms of the pyridine (B92270) ring are likely to be electron-deficient (positive potential). This information is crucial for predicting how the molecule will interact with other reagents.

| Orbital | Energy (eV) - Illustrative | Key Contributing Atoms |

| HOMO | -7.5 | Pyridine ring (π-system) |

| LUMO | -1.2 | Pyridine ring, Nitrile group (π*-system) |

| HOMO-LUMO Gap | 6.3 | - |

Note: These energy values are hypothetical and serve to illustrate the output of a DFT calculation.

DFT calculations are a powerful tool for mapping out potential reaction pathways and identifying the associated transition states. nih.gov This is particularly relevant for understanding the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine and fluorine atoms can be displaced by nucleophiles. By calculating the activation energies for different pathways, researchers can predict which reactions are more likely to occur and under what conditions. nih.gov For example, DFT could be used to compare the energy barriers for nucleophilic attack at the carbon bearing the chlorine versus the one bearing the fluorine, providing insights into the regioselectivity of such reactions.

A significant advantage of DFT is its ability to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.govnih.gov These predicted shifts, when compared to experimental spectra, can confirm the molecular structure and aid in the assignment of signals.

IR Spectroscopy: DFT can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. This helps in assigning the observed absorption bands to specific molecular vibrations, such as the C≡N stretch or C-Cl and C-F stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. researchgate.netnih.gov This allows for the interpretation of the observed absorption bands in terms of the electronic structure and the orbitals involved in the transitions.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Experimental spectroscopic techniques are indispensable for the definitive structural elucidation and purity assessment of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the positions of the halogen substituents. organicchemistrydata.org

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would provide information about their electronic environment and their spatial relationship to each other and to the fluorine atom.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents. The carbon atoms bonded to the electronegative fluorine and chlorine atoms, as well as the nitrile carbon, would exhibit characteristic downfield shifts.

¹⁹F NMR: As fluorine has a 100% abundant spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique. marquette.edunih.gov The spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal is highly indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine nucleus and nearby protons and carbons (¹⁹F-¹H and ¹⁹F-¹³C coupling) can be observed, providing valuable structural information and confirming the connectivity within the molecule.

| Nucleus | Predicted Chemical Shift Range (ppm) - Illustrative | Key Features |

| ¹H | 7.0 - 8.5 | Doublets, with coupling to each other and potentially to ¹⁹F |

| ¹³C | 110 - 160 | Signals for all 6 carbons, with those bonded to F, Cl, and CN being significantly shifted |

| ¹⁹F | -120 to -150 (relative to CFCl₃) | A single resonance, potentially showing coupling to ¹H |

Note: The chemical shift ranges provided are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for structural elucidation and functional group identification. For this compound, these techniques would reveal characteristic vibrations associated with the pyridine ring, the nitrile group, and the carbon-halogen bonds.

In a typical analysis, the IR spectrum would be recorded in the 4000–400 cm⁻¹ range, often using a KBr pellet technique for a solid sample. The FT-Raman spectrum would be recorded in a similar range on a powdered sample. researchgate.net The vibrational modes of this compound can be predicted based on the analysis of related compounds. The nitrile (C≡N) stretching vibration is expected to appear as a strong, sharp band in the IR spectrum, typically in the 2240–2220 cm⁻¹ region. researchgate.net The C-Cl and C-F stretching vibrations are expected at lower wavenumbers. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the pyridine ring stretching and bending vibrations would produce a series of characteristic bands in the 1600–1000 cm⁻¹ region.

A comparative analysis of experimental and computationally predicted spectra, often derived from Density Functional Theory (DFT) calculations, allows for a detailed assignment of the observed vibrational bands. uni.lu

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Typically weak to medium intensity. |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong and sharp absorption in IR. researchgate.net |

| Pyridine Ring (C=C, C=N) Stretches | 1600 - 1400 | Multiple bands of varying intensity. |

| C-F Stretch | 1250 - 1000 | Strong absorption in IR. |

| C-Cl Stretch | 850 - 550 | Can be weak in IR. |

| Ring Bending/Deformation | Below 1000 | Complex series of bands. |

This table presents expected vibrational frequencies for this compound based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For this compound, with a molecular weight of approximately 156.54 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 156. achemblock.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion would be observed, with a peak at m/z 158 ([M+2]⁺) that is about one-third the intensity of the m/z 156 peak.

Electron ionization (EI) would likely induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Plausible fragmentation pathways could include the loss of the nitrile group (CN), the chlorine atom (Cl), or the fluorine atom (F). The stability of the resulting fragment ions would dictate the observed fragmentation pattern. Predicted collision cross-section (CCS) values can be calculated for different adducts to aid in identification. uni.lu

| Ion/Fragment | Predicted m/z | Notes |

| [C₆H₂³⁵ClFN₂]⁺ | 156 | Molecular ion (M⁺) |

| [C₆H₂³⁷ClFN₂]⁺ | 158 | Isotopic peak for ³⁷Cl (M+2)⁺ |

| [M-CN]⁺ | 130/132 | Loss of the nitrile group |

| [M-Cl]⁺ | 121 | Loss of a chlorine atom |

| [M-F]⁺ | 137/139 | Loss of a fluorine atom |

This table presents predicted mass-to-charge ratios for the molecular ion and potential primary fragments of this compound. The presence of chlorine isotopes will result in doublet peaks for chlorine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule. chemicalbook.com

To perform an X-ray crystallographic analysis of this compound, a single crystal of suitable size and quality would be required. The crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is then used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. google.com Furthermore, it would provide precise measurements of the bond lengths (e.g., C-C, C-N, C-Cl, C-F) and bond angles within the molecule, confirming the planar structure of the pyridine ring and the geometry of the substituents. Intermolecular interactions, such as halogen bonding or π-π stacking, which stabilize the crystal packing, could also be identified.

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., Monoclinic, Orthorhombic). google.com |

| Space Group | The specific symmetry elements of the unit cell (e.g., P2₁/c). google.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-Cl, C-F, C≡N). |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. |

This table outlines the key structural parameters that would be determined from a successful X-ray crystallographic analysis of this compound.

Patent Landscape and Commercialization of 6 Chloro 2 Fluoronicotinonitrile

Analysis of Patent Trends Related to Halogenated Nicotinonitriles

The patenting of halogenated nicotinonitriles is a mature and active field, driven by the continuous need for new and improved herbicides, fungicides, and insecticides, as well as novel therapeutic agents. An analysis of patent literature reveals several key trends:

Focus on Agrochemicals: A significant portion of patents for halogenated nicotinonitriles are in the agrochemical sector. These compounds serve as crucial intermediates in the synthesis of highly effective and selective pesticides. The introduction of halogen atoms, particularly fluorine, into the pyridine (B92270) ring can significantly enhance the biological activity and metabolic stability of the final product.

Growth in Pharmaceutical Applications: There is a growing trend in the use of fluorinated pyridine derivatives in pharmaceuticals. These compounds are utilized as building blocks for a wide range of drugs, including those for treating cancer, inflammatory diseases, and neurological disorders. The FDA has approved numerous drugs containing fluorinated heterocyclic moieties in recent years. researchgate.netmdpi.com

Process and Synthesis Innovation: Many patents focus on novel and more efficient methods for synthesizing halogenated nicotinonitriles. This includes the development of new catalysts, reaction conditions, and purification techniques to improve yield, reduce costs, and minimize environmental impact. For instance, methods for the direct fluorination of pyridines and the selective chlorination of pyridine derivatives are areas of active research and patenting. google.comgoogle.com

Geographical Distribution: Patent activity in this area is global, with significant filings in major markets such as the United States, Europe, China, and Japan. This reflects the worldwide importance of the agricultural and pharmaceutical industries.

Key Patent Holders and Research Institutions

The patent landscape for fluorinated pyridines and related heterocyclic compounds is dominated by major multinational corporations in the agrochemical and pharmaceutical sectors. These companies invest heavily in research and development to maintain their competitive edge.

Leading Companies:

Bayer AG: A major player in both the pharmaceutical and crop science divisions, Bayer holds numerous patents for the synthesis and application of fluorinated pyridine derivatives in agrochemicals. google.comgoogle.com

Syngenta Participations AG: As a leading global agrochemical company, Syngenta has a significant patent portfolio in the area of fluorinated heterocyclic compounds for crop protection. google.com

Ishihara Sangyo Kaisha, Ltd.: This Japanese chemical company is a key innovator in the field of fluorinated agrochemicals, particularly those based on trifluoromethylpyridines. nih.gov

Dow AgroSciences LLC (now Corteva Agriscience): Dow has historically been a strong patent holder in the field of pyridine-based herbicides.

Prominent Research Institutions:

While multinational corporations are the primary patent holders, numerous academic and research institutions contribute to the fundamental science and innovation in this field. Their research often lays the groundwork for commercial development and is frequently cited in industrial patents.

Innovation Hotspots and Emerging Patent Areas

Innovation in the field of halogenated nicotinonitriles is concentrated in several key areas, driven by the demand for more effective and safer products.

Next-Generation Pesticides: A major innovation hotspot is the development of new pesticides with novel modes of action to combat the growing issue of pest resistance. Fluorinated nicotinonitriles are key building blocks for these next-generation products.

Targeted Pharmaceuticals: In the pharmaceutical sector, there is a strong focus on developing highly targeted therapies. The unique properties of fluorinated pyridines make them attractive scaffolds for designing drugs that can selectively interact with specific biological targets.

Green Chemistry and Sustainable Synthesis: There is an increasing emphasis on developing more environmentally friendly and sustainable methods for producing these chemical intermediates. This includes the use of less hazardous reagents, milder reaction conditions, and processes that generate less waste. google.com

Fluorinated Building Blocks: The development of novel fluorinated building blocks, including various isomers of halogenated nicotinonitriles, is a significant area of innovation. tandfonline.comresearchgate.netyoutube.combiesterfeld.noossila.com These new building blocks open up possibilities for synthesizing a wider range of complex molecules with unique properties.

Strategies for Intellectual Property Protection in Fluorinated Pyridine Chemistry

Protecting intellectual property is crucial for companies operating in the competitive landscape of fluorinated pyridine chemistry. A robust IP strategy typically involves a multi-layered approach.

Composition of Matter Patents: The most valuable form of protection is a patent on the novel chemical compound itself. This provides the broadest protection, preventing others from making, using, or selling the compound for any purpose.

Process Patents: Companies also seek patent protection for their innovative synthesis methods. This can be a valuable strategy, especially for compounds where the composition of matter patent may be difficult to obtain or enforce. A more efficient or cost-effective synthesis process can provide a significant competitive advantage.

Use Patents: Another layer of protection can be obtained by patenting specific uses of a compound. For example, a company might patent the use of a particular halogenated nicotinonitrile as a fungicide, even if the compound itself is already known.

Ring-Fencing Strategies: Companies often file patents on a range of related compounds to create a "ring-fence" around their core technology. This makes it more difficult for competitors to design around their key patents.

Trade Secrets: In addition to patents, companies may rely on trade secrets to protect certain aspects of their technology, such as specific manufacturing processes or catalyst formulations.

Commercial Availability and Purity Standards for Research and Industrial Applications

6-Chloro-2-fluoronicotinonitrile is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. The compound is typically offered at different purity levels to meet the needs of various applications.

Purity Standards:

Research Grade: For initial research and development activities, this compound is commonly available with a purity of 95% or higher. achemblock.comsigmaaldrich.com This level of purity is generally sufficient for exploratory synthesis and initial biological screening.

Industrial Grade: For larger-scale industrial applications, such as the manufacturing of agrochemicals or pharmaceuticals, higher purity levels are often required. While specific industrial-grade standards are not always publicly listed, they would typically be greater than 98% or 99% to ensure the quality and consistency of the final product.

The table below lists some of the commercial suppliers of this compound and its isomer, 6-Chloro-5-fluoronicotinonitrile, along with their typically advertised purities.

| Compound Name | CAS Number | Supplier | Advertised Purity |

| This compound | 1422344-39-5 | AChemBlock | 95% achemblock.com |

| This compound | 1422344-39-5 | Benchchem | Not Specified |

| This compound | 1422344-39-5 | BuyersGuideChem | Not Specified buyersguidechem.com |

| 6-Chloro-5-fluoronicotinonitrile | 1020253-14-8 | Sigma-Aldrich | 95% sigmaaldrich.com |

| 6-Chloro-5-fluoronicotinonitrile | 1020253-14-8 | BLD Pharm | Not Specified bldpharm.com |

Environmental and Toxicological Considerations Academic Perspective

Degradation Pathways in Environmental Matrices

Currently, there are no published studies that specifically delineate the degradation pathways of 6-Chloro-2-fluoronicotinonitrile in various environmental matrices such as soil, water, or sediment. Research on structurally similar compounds, like other chlorinated pyridines, suggests that degradation could potentially occur through mechanisms such as microbial degradation, hydrolysis, or photolysis. For instance, studies on the insecticide Chlorpyrifos, which contains a trichlorinated pyridine (B92270) ring, have identified microbial breakdown as a significant degradation route. nih.gov Similarly, research on the fungicide Chlorothalonil indicates that it can be degraded through the Fenton reaction and photolysis in aquatic environments. researchgate.net However, without specific studies on this compound, its primary degradation routes and the resulting breakdown products remain unknown.

Metabolomic Studies and Biotransformation

There is a lack of research on the metabolomic effects and biotransformation of this compound in any organism. Metabolomic studies are crucial for understanding how a compound is processed, detoxified, and eliminated by living systems. Biotransformation studies on other fluorinated organic compounds, such as fluorotelomer alcohols, have shown that microorganisms can metabolize them, leading to the formation of various byproducts. nih.gov Such studies on this compound would be necessary to identify its metabolites and assess their potential biological activity and persistence.

Research on Environmental Fate and Persistence

No specific data on the environmental fate and persistence of this compound are available in the current scientific literature. Key parameters used to assess environmental persistence, such as the half-life of the compound in different environmental compartments (soil, water, air) and its potential for bioaccumulation, have not been determined. The environmental fate of chemicals is influenced by properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). For related compounds like synthetic pyrethroids, factors such as adsorption to sediment have been shown to significantly influence their bioavailability and persistence in aquatic systems. nih.govpsu.edu Without empirical data, the environmental mobility, persistence, and ultimate fate of this compound cannot be accurately predicted.

Ecotoxicological Studies

There is a notable absence of ecotoxicological studies investigating the effects of this compound on ecosystems. Such research would involve assessing its toxicity to a range of non-target organisms, including aquatic life (e.g., fish, invertebrates), terrestrial organisms (e.g., earthworms, beneficial insects), and microorganisms. While general hazard classifications exist, indicating potential harm if swallowed, in contact with skin, or inhaled, these are based on predictive models and not on empirical ecotoxicological data. nih.gov Studies on other pesticides with chlorinated and fluorinated structures have demonstrated significant toxicity to certain non-target species, highlighting the importance of specific ecotoxicological assessments. nih.govpsu.edu

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Derivatization

The derivatization of 6-chloro-2-fluoronicotinonitrile is central to its utility. Future research will heavily focus on the development of novel catalytic systems to achieve more efficient and selective transformations. This includes the design of advanced palladium, copper, and nickel catalysts for cross-coupling reactions, enabling the introduction of a wide array of functional groups at the chloro and fluoro positions. Furthermore, the exploration of photoredox catalysis and other radical-based methodologies could open up new avenues for functionalization under mild conditions, reducing the reliance on traditional, often harsh, reaction protocols.

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond established nucleophilic aromatic substitution (SNAr) reactions, future work will delve into uncovering new reactivity modes of this compound. This involves investigating the potential for C-H activation at the remaining positions on the pyridine (B92270) ring, allowing for direct functionalization without the need for pre-installed leaving groups. Additionally, exploring cycloaddition reactions involving the nitrile group or the pyridine ring itself could lead to the synthesis of novel heterocyclic scaffolds with unique biological activities. The development of one-pot, multi-component reactions involving this building block will also be a key area of focus to streamline synthetic sequences.

Integration with Flow Chemistry and Automated Synthesis

To meet the increasing demand for rapid compound library synthesis and process optimization, the integration of this compound chemistry with flow reactors and automated synthesis platforms is an emerging trend. Flow chemistry offers several advantages, including precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the ability to scale up reactions seamlessly. Automated platforms can accelerate the exploration of reaction conditions and the synthesis of analog libraries for structure-activity relationship (SAR) studies, significantly shortening drug discovery and development timelines.

Applications in Drug Discovery beyond Current Known Uses

While this compound is a known precursor for certain bioactive molecules, its full potential in drug discovery remains to be explored. Future research will likely target its incorporation into novel molecular frameworks aimed at a broader range of therapeutic targets. The unique electronic properties conferred by the halogen and nitrile substituents can be leveraged to design potent and selective inhibitors for enzymes such as kinases, proteases, and metabolic enzymes implicated in various diseases, including cancer, inflammatory disorders, and infectious diseases.

Design of Next-Generation Agrochemicals with Enhanced Profiles

In the agrochemical sector, there is a continuous need for new active ingredients with improved efficacy, better safety profiles, and mechanisms of action that can overcome existing resistance issues. This compound will serve as a key starting material for the design of next-generation herbicides, fungicides, and insecticides. Research will focus on creating derivatives with optimized physicochemical properties for better uptake and translocation in plants, as well as enhanced selectivity to minimize off-target effects on beneficial organisms and the environment.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry will play an increasingly vital role in guiding the future research of this compound. Advanced computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict the reactivity of different sites on the molecule, aiding in the rational design of synthetic routes. These models can also be used to predict the physicochemical properties and biological activities of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of the most promising candidates and accelerate the discovery process.

| Computational Modeling Application | Description |

| Reactivity Prediction | Using DFT to calculate electron density and predict the most likely sites for nucleophilic or electrophilic attack. |

| Reaction Mechanism Elucidation | Simulating reaction pathways to understand transition states and intermediates, aiding in the optimization of reaction conditions. |

| Virtual Screening | Docking studies to predict the binding affinity of virtual derivatives to biological targets. |

| ADMET Prediction | In silico models to forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. |

Sustainable Synthesis and Circular Economy Approaches

In line with the growing emphasis on green chemistry, future research will focus on developing more sustainable synthetic routes to and from this compound. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. Furthermore, exploring circular economy principles, such as the development of methods to recycle and reuse waste streams from its synthesis and derivatization, will be a critical aspect of minimizing the environmental footprint associated with its use.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 6-Chloro-2-fluoronicotinonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via chlorination of fluoronicotinonitrile precursors using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux. For example, in a related nicotinonitrile derivative synthesis, refluxing with POCl₃/PCl₅ at 15 hours yielded chloro-substituted products after recrystallization from ethanol . Key variables include stoichiometric ratios (e.g., 1:1 molar ratio of substrate to PCl₅), solvent choice (polar aprotic solvents enhance reactivity), and controlled cooling during work-up to prevent byproduct formation. Yield optimization requires monitoring reaction progress via TLC (silica gel, butanol/water/acetic acid 60:25:15 as a reference system) .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify fluorine and chlorine substituents via characteristic splitting patterns (e.g., fluorine-induced deshielding in adjacent carbons).

- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted starting materials).

- TLC : Use silica gel plates with a UV-active indicator; compare Rf values against standards .

- Elemental Analysis : Validate empirical formula (C₆HClFN₂) with ≤1% deviation.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) in a dry, ventilated area. Avoid exposure to moisture to prevent hydrolysis .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to mitigate inhalation risks .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Document incidents per institutional guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces (EPS) and identify electron-deficient sites (e.g., para to fluorine).

- Kinetic Studies : Correlate computed activation energies with experimental rates for SNAr at the 2-fluoro or 6-chloro positions.

- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) on transition states using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in regioselectivity data for cross-coupling reactions involving this compound?

- Methodological Answer :

- Control Experiments : Compare Suzuki-Miyaura coupling using Pd(PPh₃)₄ vs. XPhos ligands to assess steric/electronic influences.

- Isotopic Labeling : Introduce ¹⁸O or deuterium at reactive sites to track bond cleavage via MS/MS.

- In Situ Monitoring : Use ReactIR or NMR to detect intermediates (e.g., palladacycles) and refine mechanistic pathways .

Q. How can researchers evaluate the biological activity of this compound derivatives against enzyme targets?

- Methodological Answer :

- Enzyme Assays : Screen derivatives for inhibition of kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™).

- Docking Studies : Align derivatives with X-ray crystallography data of target enzymes (e.g., PDB entries) to predict binding modes.

- SAR Analysis : Modify substituents (e.g., replacing chlorine with methoxy) and correlate changes with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.